Cas no 1271144-56-9 (2-[(Phenylhydrazinylidene)methyl]phenol)
2-[(Phenylhydrazinylidene)methyl]phenol Chemical and Physical Properties
Names and Identifiers
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- D91038
- 1271144-56-9
- HMS2607D23
- 6-[(phenylhydrazo)methylidene]-1-cyclohexa-2,4-dienone
- (6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-HYDROXYBENZALDEHYDEPHENYLHYDRAZONE
- AKOS030656527
- 2-[(phenylhydrazinylidene)methyl]phenol
- H1478
- Q27196061
- 2-[(Phenylhydrazinylidene)methyl]phenol
-
- Inchi: 1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H
- InChI Key: SERARPRVBWDEBA-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C=NNC1C=CC=CC=1
Computed Properties
- Exact Mass: 212.094963011g/mol
- Monoisotopic Mass: 212.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.4
- Topological Polar Surface Area: 44.6Ų
2-[(Phenylhydrazinylidene)methyl]phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7412535-0.05g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-7412535-0.1g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-7412535-0.25g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 0.25g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-7412535-0.5g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 0.5g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-7412535-1.0g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 1.0g |
$19.0 | 2023-07-10 | |
| Enamine | EN300-7412535-2.5g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 2.5g |
$29.0 | 2023-07-10 | |
| Enamine | EN300-7412535-5.0g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 5.0g |
$52.0 | 2023-07-10 | |
| Enamine | EN300-7412535-10.0g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 10.0g |
$89.0 | 2023-07-10 | |
| 1PlusChem | 1P0287U0-1g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 1g |
$83.00 | 2024-07-09 | |
| 1PlusChem | 1P0287U0-2.5g |
2-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenol |
1271144-56-9 | 95% | 2.5g |
$95.00 | 2024-07-09 |
2-[(Phenylhydrazinylidene)methyl]phenol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-[(Phenylhydrazinylidene)methyl]phenol
Recent Advances in the Study of 2-[(Phenylhydrazinylidene)methyl]phenol (CAS: 1271144-56-9) in Chemical Biology and Pharmaceutical Research
The compound 2-[(Phenylhydrazinylidene)methyl]phenol (CAS: 1271144-56-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound, characterized by its hydrazone functional group, exhibits promising interactions with biological targets, making it a subject of intense study.
Recent studies have highlighted the role of 2-[(Phenylhydrazinylidene)methyl]phenol in modulating enzyme activity, particularly in pathways related to inflammation and oxidative stress. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and confirm its purity. Additionally, computational modeling has been utilized to predict its binding affinity with various biological targets, providing insights into its mechanism of action at the molecular level.
In vitro and in vivo experiments have demonstrated the compound's efficacy in inhibiting key enzymes involved in disease progression. For instance, one study reported its potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. Another study explored its antioxidant properties, suggesting its potential in mitigating oxidative damage associated with neurodegenerative diseases. These findings underscore the compound's versatility and its potential as a multi-target therapeutic agent.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research efforts are directed toward structural modifications to enhance its drug-like characteristics while preserving its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, 2-[(Phenylhydrazinylidene)methyl]phenol (CAS: 1271144-56-9) represents a compelling area of research in chemical biology and drug development. Its unique structural features and diverse biological activities position it as a promising candidate for further investigation. Future studies should focus on addressing its pharmacological limitations and exploring its therapeutic potential in disease models, paving the way for its eventual clinical use.
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